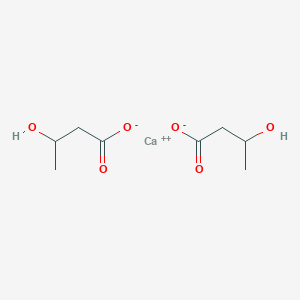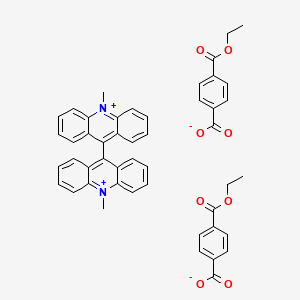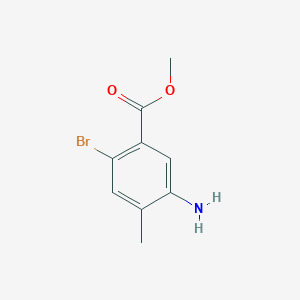
Calcium 3-hydroxybutyrate
Vue d'ensemble
Description
Calcium 3-hydroxybutyrate is a nutritional supplement, which represents a calcium salt of beta-hydroxy beta-methylbutyrate (HMB). It is a leucine metabolite produced in the body through oxidation of the ketoacid of leucine . It appears as a white powder .
Synthesis Analysis
Visible-light driven 3-hydroxybutyrate synthesis from CO2 and acetone with the hybrid system of photocatalytic NADH regeneration and multi-biocatalysts has been reported . Another method involves the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions . A patent also describes a method of preparing 3-hydroxybutyrate .Molecular Structure Analysis
The chemical formula of 3-hydroxybutyrate is CH3CH(OH)CH2CO2H . It is a 4-carbon, 104.1-Dalton molecular weight ancestral keto-acid metabolite .Chemical Reactions Analysis
3-Hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids, β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate . Another reaction involves the conversion of D-β-(D-β-hydroxybutyryloxy)-butyrate into D-β-hydroxybutyrate .Physical And Chemical Properties Analysis
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), PHBV, is one of the most studied members of the PHAs family, with numerous applications. PHBV has three main features, biodegradability, biocompatibility, and it is a biobased polymer .Applications De Recherche Scientifique
Osteoblast Growth and Anti-Osteoporosis
Calcium 3-Hydroxybutyrate (3HB) has been found to significantly enhance osteoblast growth and demonstrate anti-osteoporotic effects. A study by Zhao et al. (2007) showed that 3HB promotes the growth of osteoblasts in vitro and prevents bone mineral density reduction in ovariectomized rats, indicating its potential use in bone growth stimulation and as an implant material in osteoporosis treatment (Zhao et al., 2007).
Calcium Channels in Bacterial Membranes
Research by Reusch et al. (1995) discovered that poly-3-hydroxybutyrate (PHB), complexed with calcium polyphosphate (CaPPi), forms voltage-activated Ca2+ channels in Escherichia coli plasma membranes. This finding suggests an evolutionary precursor to protein Ca2+ channels and potential applications in understanding bacterial calcium transport mechanisms (Reusch et al., 1995).
Neural Protective Agent
A study by Xiao et al. (2007) revealed that 3HB derivatives can inhibit cell apoptosis in mouse glial cells by elevating cytosolic Ca2+ concentration. This suggests potential applications of 3HB derivatives as neural protective agents (Xiao et al., 2007).
Biocomposite Materials for Bone Tissue Engineering
Kırboğa and Öner (2020) explored the use of poly (3-hydroxybutyrate-co-3-hydroxyvalerate) biocomposites reinforced with calcium carbonate. These materials showed improved barrier and mechanical properties, making them suitable for biomedical applications such as bone tissue engineering (Kırboğa & Öner, 2020).
Drug Delivery and Antibacterial Therapy
A study by Kumari et al. (2020) investigated the use of poly(3-hydroxybutyrate) (PHB) based nanocomposites for drug delivery. They found that these materials could provide sustained release of antibiotics, indicating potential use in antibacterial therapy (Kumari et al., 2020).
Calcium-Selective Ion Transport in Mitochondria
Elustondo et al. (2013) found that poly(3-hydroxybutyrate) (PHB) can facilitate ion transport, including calcium, across biological membranes, particularly in mitochondria. This property might be utilized in studies related to mitochondrial functions and disorders (Elustondo et al., 2013).
Mécanisme D'action
3-Hydroxybutyrate plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome .
Safety and Hazards
Orientations Futures
3-Hydroxybutyrate is not only a very important metabolite, but also a regulatory molecule that occurs in bacteria, animals, humans, and according to recent scientific reports, also in plants. This compound has a therapeutic effect on many human diseases, such as cancer or diseases of the nervous and circulatory systems . The Calcium 3-Hydroxybutyrate Market has undergone a swift and substantial surge, and the projections for sustained significant expansion from 2023 to 2031 signify a persistent upward trend in market dynamics, indicating strong growth rates in the foreseeable future .
Propriétés
IUPAC Name |
calcium;3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQOKIBNYSTGF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 3-hydroxybutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)